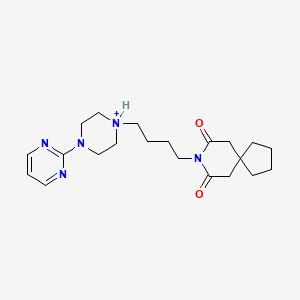

Buspirone(1+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Buspirone(1+) is an ammonium ion resulting from the addition of a proton to the piperazine nitrogen that is not attached to the pyrimidinyl group. The major species at pH 7.3. It is a conjugate acid of a buspirone.

Aplicaciones Científicas De Investigación

Treatment of Anxiety Disorders

Buspirone is predominantly indicated for generalized anxiety disorder (GAD). It is preferred over benzodiazepines due to its non-addictive nature and minimal sedative effects. Unlike benzodiazepines, buspirone does not have immediate anxiolytic effects, requiring 2-4 weeks for full efficacy to manifest .

Table 1: Comparison of Buspirone and Benzodiazepines

| Feature | Buspirone | Benzodiazepines |

|---|---|---|

| Onset of Action | Delayed (2-4 weeks) | Immediate |

| Addiction Potential | Low | High |

| Sedative Effects | Minimal | Significant |

| Approved Uses | GAD | Various anxiety disorders |

| Side Effects | Nausea, dizziness | Sedation, dependence |

Off-Label Uses

Buspirone has shown promise in several off-label applications:

- Augmentation in Depression : Studies indicate that buspirone can augment the effects of selective serotonin reuptake inhibitors (SSRIs) in treating unipolar depression. The STAR*D trial suggested its efficacy in improving depressive symptoms when combined with SSRIs .

- Management of Sexual Dysfunction : Some evidence supports buspirone's utility in mitigating sexual side effects associated with SSRIs .

- Gastroparesis and Functional Dyspepsia : Recent studies have explored buspirone's role in improving symptoms related to gastroparesis, including early satiety and bloating. While it did not significantly improve overall symptoms compared to placebo, it showed benefits for specific symptoms like bloating .

Neurological Applications

Emerging research highlights buspirone's potential in neurological conditions:

- Anxiety and Depression Models : Animal studies have demonstrated that buspirone alleviates anxiety and depression-like behaviors through its action on 5-HT1A receptors and modulation of inflammatory markers in the brain .

- Retinal Protection : In experimental models of oxidative stress, buspirone has been shown to preserve retinal integrity, suggesting potential applications in retinal degenerative diseases .

Case Studies and Clinical Trials

Several clinical trials and case studies have documented the diverse applications of buspirone:

- Gastroparesis Study : A multicenter clinical trial involving 96 patients assessed the efficacy of buspirone in treating symptoms of gastroparesis. The results indicated no significant difference between buspirone and placebo for overall symptom relief, but notable improvements were observed in patients with severe bloating .

- Psychiatric Case Reports : A case study involving a patient with schizoaffective disorder highlighted the complexities of buspirone administration. The patient experienced exacerbated psychotic symptoms after starting buspirone, which resolved upon discontinuation. This underscores the need for careful monitoring when prescribing buspirone in psychiatric populations .

Q & A

Basic Research Questions

Q. How should researchers design experiments to assess buspirone’s pharmacokinetics and metabolite formation, particularly 1-pyrimidinylpiperazine (1-PP)?

- Methodological Answer : Use in vitro cytochrome P450 3A4 (CYP3A4) enzyme assays to study metabolic pathways . For in vivo studies, employ radiolabeled (e.g., ¹⁴C) buspirone to track urinary and fecal excretion profiles over 24 hours, with liquid chromatography-mass spectrometry (LC-MS) to quantify 1-PP levels. Note that 1-PP concentrations in humans are typically <17 ng/mL, far lower than in animal models, necessitating high-sensitivity analytical methods .

Q. What statistical approaches are recommended for analyzing buspirone’s dose-response effects in preclinical behavioral studies?

- Methodological Answer : Use repeated-measures ANOVA with between-subjects factors (e.g., treatment groups: saline vs. buspirone) and within-subjects factors (e.g., time points). Post-hoc Bonferroni corrections are critical for multiple comparisons, as demonstrated in studies comparing buspirone’s effects on D2/D3 receptor occupancy . Report effect sizes and confidence intervals to contextualize clinical significance.

Q. How can researchers ensure reproducibility in synthesizing and characterizing buspirone hydrochloride for pharmacological studies?

- Methodological Answer : Follow USP guidelines for purity (97.5–102.5%) and uniformity testing. Use reference standards like Buspirone EP Impurity G (CAS 84746-24-7) for method validation during HPLC or LC-MS analysis. Document synthesis protocols in supplementary materials, including solvent ratios, reaction times, and purification steps .

Advanced Research Questions

Q. How do buspirone’s metabolites influence its pharmacological activity, and what methodologies can disentangle their contributions?

- Methodological Answer : Conduct in vivo microdialysis paired with receptor-binding assays to differentiate parent drug effects from metabolites. For example, 1-PP binds α-adrenergic receptors, but its low plasma levels in humans (<3 ng/mL) suggest limited clinical impact. Use selective receptor antagonists (e.g., D3R blockers) to isolate metabolite-mediated effects .

Q. What experimental designs address contradictions between preclinical and clinical data on buspirone’s anxiolytic efficacy?

- Methodological Answer : Retrospective cohort studies (e.g., chart reviews in HF-ASD populations) can identify confounding variables like comorbid conditions. For prospective trials, use cross-species translational models with matched dosing regimens (e.g., adjusting for first-pass metabolism differences between oral and intramuscular administration) .

Q. How should researchers analyze and report contradictory findings in buspirone’s receptor selectivity (e.g., D3R vs. D2R)?

- Methodological Answer : Employ PET imaging with selective radiotracers (e.g., [¹¹C]NNC-112 for D1R) to quantify receptor occupancy. Contrast acute vs. chronic dosing regimens, as metabolite accumulation (e.g., 5-/6’-hydroxybuspirone) may alter selectivity. Statistically significant interactions in ANOVA models should be parsed into simple main effects .

Q. What strategies mitigate systemic errors in buspirone’s analytical quantification (e.g., LC-MS)?

- Methodological Answer : Implement internal standards (e.g., deuterated buspirone) to correct for matrix effects. Validate methods using ICH Q2(R1) guidelines, including precision (RSD <5%), accuracy (90–110% recovery), and linearity (R² >0.99). For impurity profiling, cross-validate against pharmacopeial standards (e.g., USP Buspirone Hydrochloride RS) .

Q. How can researchers optimize buspirone dosing for sustained D3R occupancy in addiction studies without inducing toxicity?

- Methodological Answer : Conduct dose-escalation studies in animal models, monitoring plasma levels and behavioral endpoints (e.g., elevated-plus maze). Extrapolate to humans using allometric scaling, adjusting for first-pass metabolism. Preliminary data suggest doses ≥180 mg/day may be required for >80% D3R occupancy, but safety profiles must be verified .

Q. Data Synthesis & Reporting

Q. What frameworks are recommended for systematic reviews of buspirone’s off-label uses (e.g., SSRI-induced bruxism)?

- Methodological Answer : Adhere to PRISMA guidelines for literature screening (Figure 1). Use PICOS criteria to exclude non-relevant studies (e.g., reviews, case reports with <10 participants). Tabulate outcomes by study type (RCTs, observational) and quantify heterogeneity via I² statistics .

Q. How should researchers address limitations in retrospective studies on buspirone’s safety in pregnancy?

- Methodological Answer : Use propensity score matching to control for confounders (e.g., maternal age, comorbid anxiety). Cite FDA Category B classification but emphasize the lack of human data. Recommend prospective registries (e.g., MotherToBaby) for longitudinal safety monitoring .

Q. Tables

Table 1. Key Pharmacokinetic Parameters of Buspirone(1+)

| Parameter | Value (Human) | Methodology | Reference |

|---|---|---|---|

| Half-life (t₁/₂) | 2–3 hours | LC-MS after single 10–40 mg | |

| 1-PP Plasma Concentration | ≤17 ng/mL | Radiolabeled excretion study | |

| CYP3A4 Contribution to Metabolism | >80% | In vitro microsomal assays |

Table 2. Common Analytical Errors in Buspirone Quantification

Propiedades

Fórmula molecular |

C21H32N5O2+ |

|---|---|

Peso molecular |

386.5 g/mol |

Nombre IUPAC |

8-[4-(4-pyrimidin-2-ylpiperazin-1-ium-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione |

InChI |

InChI=1S/C21H31N5O2/c27-18-16-21(6-1-2-7-21)17-19(28)26(18)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9H,1-4,6-7,10-17H2/p+1 |

Clave InChI |

QWCRAEMEVRGPNT-UHFFFAOYSA-O |

SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCC[NH+]3CCN(CC3)C4=NC=CC=N4 |

SMILES canónico |

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCC[NH+]3CCN(CC3)C4=NC=CC=N4 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.